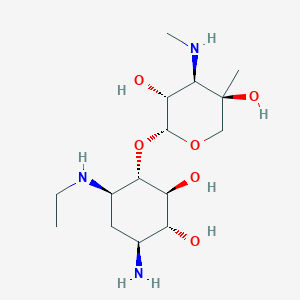

1-N-Ethylgaramine

Description

Contextual Significance in Chemical Biology and Related Fields

Chemical biology seeks to understand and manipulate biological systems using chemical tools. frontiersin.orgleibniz-fmp.de In this context, 1-N-Ethylgaramine serves as a valuable molecular probe. The study of such derivatives helps to elucidate the structure-activity relationships (SAR) of aminoglycosides. By comparing the biological activity of this compound with its parent compounds, researchers can infer the role of specific chemical modifications, such as the N-ethyl group at the 1-position, on the molecule's ability to bind to its ribosomal RNA target and exert its antibacterial effect. acs.orgasm.org

The primary mechanism of action for aminoglycosides involves binding to the A-site of the bacterial 16S ribosomal RNA, which is part of the 30S ribosomal subunit. nih.govcreative-diagnostics.com This binding interferes with protein synthesis, leading to mistranslation and ultimately bacterial cell death. creative-diagnostics.comnih.gov The precise nature of this interaction is highly dependent on the aminoglycoside's structure. Modifications to the core structure, as seen in this compound, can alter this binding affinity and, consequently, the compound's efficacy and resistance profile. chim.itfrontiersin.org

Historical Perspectives in Synthetic and Mechanistic Investigations of Related Aminoglycoside Structures

The history of aminoglycosides began with the discovery of streptomycin (B1217042) in 1944. chim.itnih.gov This was followed by the isolation and development of other key members of the class, including kanamycin (B1662678), gentamicin (B1671437), and tobramycin (B1681333). nih.gov The emergence of bacterial resistance to these early aminoglycosides spurred efforts in the 1970s to create semi-synthetic derivatives with improved properties. nih.gov

A significant strategy in overcoming resistance was the chemical modification of the aminoglycoside scaffold to block the sites susceptible to inactivation by aminoglycoside-modifying enzymes (AMEs). frontiersin.orgnih.gov These enzymes, such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), are the primary cause of clinical resistance. nih.govnih.gov

The development of netilmicin (B1678213), a 1-N-ethyl derivative of sisomicin (B1680986), is a prime example of this synthetic effort. asm.org This modification was designed to protect the molecule from certain AMEs. nih.gov The study of related compounds, including byproducts and metabolites like this compound, became integral to understanding the full pharmacological and microbiological profile of these semi-synthetic drugs. These investigations have provided a wealth of information on how subtle structural changes can impact antibacterial activity and susceptibility to resistance mechanisms. chim.itnih.gov

Current Research Landscape and Gaps in Understanding this compound

Current research on aminoglycosides is driven by the urgent need for new antibiotics to combat multidrug-resistant bacteria. asm.orgnih.gov While much of the focus is on developing novel derivatives, the study of existing compounds and their variants, like this compound, remains relevant.

Recent studies have highlighted the potential of 1-N-ethylated aminoglycosides. For instance, research has shown that the 1-N-ethylated compounds etimicin (B1242760) and netilmicin exhibit significantly higher activity against Neisseria gonorrhoeae compared to their parent compounds, gentamicin C1a and sisomicin. nih.gov This suggests that the 1-N-ethyl modification may confer a distinct advantage against certain pathogens.

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H31N3O6 | nih.govchemsrc.com |

| Molecular Weight | 349.42 g/mol | nih.govchemsrc.com |

| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | nih.gov |

Table 2: Key Aminoglycoside Compounds and their Significance

| Compound | Significance | References |

|---|---|---|

| Streptomycin | First aminoglycoside discovered; used to treat tuberculosis. | asm.orgcreative-diagnostics.comchim.it |

| Kanamycin | A broad-spectrum aminoglycoside from which derivatives like amikacin (B45834) were synthesized. | creative-diagnostics.comnih.gov |

| Gentamicin | A widely used aminoglycoside mixture; parent compound for some semi-synthetic derivatives. | asm.orgcreative-diagnostics.comacs.org |

| Sisomicin | A natural aminoglycoside; parent compound of the semi-synthetic netilmicin. | asm.org |

| Netilmicin | A semi-synthetic aminoglycoside (1-N-ethyl-sisomicin) developed to overcome resistance. | asm.orgnih.gov |

| Amikacin | A semi-synthetic derivative of kanamycin A with broad activity against resistant bacteria. | frontiersin.org |

| Etimicin | A 1-N-ethylated aminoglycoside that has shown high activity against N. gonorrhoeae. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

67666-41-5 |

|---|---|

Molecular Formula |

C15H31N3O6 |

Molecular Weight |

349.42 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-6-(ethylamino)-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C15H31N3O6/c1-4-18-8-5-7(16)9(19)10(20)12(8)24-14-11(21)13(17-3)15(2,22)6-23-14/h7-14,17-22H,4-6,16H2,1-3H3/t7-,8+,9+,10-,11+,12-,13+,14+,15-/m0/s1 |

InChI Key |

NYPNSRUEPMFDBL-GFZNZWEUSA-N |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O)N |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)O)N |

Origin of Product |

United States |

Synthetic Approaches and Derivatization of 1 N Ethylgaramine

Established Synthetic Pathways for 1-N-Ethylgaramine Core Structure

The synthesis of the this compound core is intrinsically linked to the synthesis of the semi-synthetic aminoglycoside Netilmicin (B1678213) (1-N-ethylsisomicin). jasco.huwikipedia.orgnih.gov Established methods focus on the selective modification of a parent aminoglycoside, typically sisomicin (B1680986), which possesses multiple reactive amino groups. The challenge lies in achieving regioselectivity to modify only the desired N-1 position of the 2-deoxystreptamine (B1221613) ring (Ring II).

A common strategy involves the use of protecting groups to block the more reactive amino groups, followed by ethylation of the N-1 amino group. acs.orggoogle.com One established pathway begins with the selective protection of the 3, 2', and 6' amino groups of sisomicin. This can be achieved using reagents like zinc acetate (B1210297) in combination with acetic anhydride. acs.org With these positions blocked, the N-1 amino group is available for ethylation.

The ethylation is typically carried out via reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process involves reacting the protected sisomicin with acetaldehyde (B116499) in the presence of a reducing agent. google.comgoogle.com The reaction proceeds through the formation of an intermediate imine (or more specifically, an N-ethylidene derivative), which is then reduced to the secondary amine, yielding the 1-N-ethyl group. google.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) are often employed to selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.comgoogle.com Finally, deprotection of the other amino groups yields the 1-N-ethylated aminoglycoside.

While the primary goal of these syntheses is Netilmicin, variations in reaction conditions or incomplete reactions can lead to a mixture of products, and the core 1-N-ethylated 2-deoxystreptamine structure is a key feature.

This compound is recognized as a hydrolysis product that can form during the synthesis or storage of Netilmicin. jasco.hu The glycosidic bonds linking the amino sugars to the central 2-deoxystreptamine core in aminoglycosides are susceptible to hydrolysis, particularly under acidic or basic conditions.

In the context of Netilmicin, the cleavage of the glycosidic bond between the purpurosamine ring (Ring I) and the 2-deoxystreptamine ring (Ring II) would result in the formation of this compound. This process highlights the relative stability of the core structure and its potential to be isolated as a distinct chemical entity from related, more complex aminoglycosides. The presence of this compound as an impurity in Netilmicin preparations is monitored during quality control processes, often using chromatographic techniques. jasco.hu

| Precursor Compound | Key Transformation | Product |

| Sisomicin | 1. Selective protection of 3,2',6'-amino groups2. Reductive amination with acetaldehyde3. Deprotection | Netilmicin (1-N-ethylsisomicin) |

| Netilmicin | Acidic or basic hydrolysis | This compound |

Novel Methodologies in the Synthesis of this compound

While direct, novel synthetic routes targeting this compound specifically are not extensively documented, advancements in the selective alkylation of polyamines offer plausible new methodologies. Modern synthetic chemistry aims to reduce the reliance on lengthy protecting group strategies, which are often inefficient. nih.gov

One promising approach involves leveraging the differential reactivity of the amino groups on the garamine (B8066852) or sisomicin scaffold. The N-1 amino group's unique chemical environment compared to the others (e.g., 3, 2', 6') could potentially be exploited for direct, selective ethylation under carefully controlled conditions, possibly using specialized catalysts or reagents that recognize its specific steric and electronic properties. acs.orgnih.gov For instance, processes have been developed for the selective monoethylation of the 1-amino group of sisomicin using novel reagents under conditions less sensitive to air and moisture, achieving high yields. acs.org Such optimized conditions could theoretically be adapted to produce the this compound core.

Chemo-Enzymatic Synthesis Strategies for this compound

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering a powerful strategy for modifying complex molecules like aminoglycosides with high regioselectivity and under mild conditions. nih.gov While specific chemo-enzymatic routes to this compound have not been detailed in the literature, existing enzymatic tools for aminoglycoside modification could be adapted for this purpose.

A hypothetical chemo-enzymatic pathway could involve an enzymatic step to differentiate the N-1 amino group. For example, an N-acetyltransferase (AAC) could be used to selectively protect other amino groups, leaving the N-1 position accessible for chemical ethylation. nih.govnih.gov

Alternatively, a two-step chemo-enzymatic route, which has been successfully applied to other aminoglycosides, could be envisioned. nih.gov This might involve an enzyme, such as a transaminase, to convert an existing amino group at a different position (e.g., C-6') into a more versatile aldehyde. nih.govrsc.org While this specific example targets a different position, the principle of using enzymes to achieve regioselective modification could be applied to create a precursor that facilitates selective N-1 ethylation. The subsequent chemical step would be a reductive amination as described in established pathways. nih.gov

| Enzymatic Step | Chemical Step | Potential Outcome |

| Selective enzymatic acylation of 3,2',6'-amino groups | Reductive amination of N-1 amino group with acetaldehyde | Selective synthesis of 1-N-ethylated core |

| Enzymatic oxidation of a hydroxyl group to an aldehyde | Intramolecular rearrangements and subsequent N-ethylation | Novel route to modified garamine structures |

Mechanistic Investigations of 1 N Ethylgaramine

Molecular Target Identification and Validation for 1-N-Ethylgaramine

There is no information available in the scientific literature regarding the specific molecular targets of this compound.

Receptor Binding Kinetics and Thermodynamics of this compound

No studies have been published detailing the receptor binding kinetics or thermodynamics of this compound.

Enzyme Modulation (Inhibition/Activation) by this compound

Data on the modulation of any specific enzymes by this compound is not available.

Cellular Pathways Modulated by this compound (In Vitro Studies)

There is a lack of in vitro studies investigating the cellular pathways affected by this compound.

Intracellular Signaling Cascades Influenced by this compound

The influence of this compound on intracellular signaling cascades has not been a subject of published research.

Gene Expression Alterations Induced by this compound

No data exists on the alterations in gene expression following exposure to this compound.

Molecular Interaction Profiling of this compound

A molecular interaction profile for this compound has not been established in the scientific literature.

Protein-Ligand Interactions with this compound

The primary protein target of aminoglycosides like this compound is the bacterial ribosome, a complex ribonucleoprotein machinery responsible for protein synthesis. The interaction is highly specific, targeting the 30S ribosomal subunit.

The interaction with ribosomal proteins is thought to be a key factor in the misreading of the mRNA codon, a hallmark of aminoglycoside activity. By altering the conformation of the ribosome, these antibiotics interfere with the proofreading mechanism, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

| Parameter | Value | Method | Comments |

|---|---|---|---|

| Target Protein | 30S ribosomal subunit protein S12 | Inference from Netilmicin (B1678213) studies | Contributes to the overall binding and functional disruption of the ribosome. |

| Serum Protein Binding | 0-30% | Equilibrium Dialysis | Low binding suggests high bioavailability of the active compound. nih.gov |

Nucleic Acid Interactions with this compound

The most critical interaction for the biological activity of this compound is its binding to ribosomal RNA, specifically the 16S rRNA component of the 30S subunit. This interaction is central to the inhibition of protein synthesis.

Netilmicin has been shown to bind to four specific nucleotides of the 16S rRNA. drugbank.com The primary binding site is located in the A-site of the ribosome, a region crucial for the decoding of mRNA. The binding of aminoglycosides to this site, particularly to helix 44 (h44) and the universally conserved nucleotides A1492 and A1493, is a well-established mechanism. nih.gov This interaction stabilizes a conformation of the A-site that mimics the state adopted during the binding of a cognate tRNA, thereby promoting the misreading of the genetic code.

The positively charged amino groups of this compound are expected to form electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA. Additionally, specific hydrogen bonds and van der Waals interactions with the nucleotide bases contribute to the high-affinity binding. The N-1 ethyl group, the defining feature of this compound, can also influence the binding dynamics and specificity within the rRNA binding pocket. nih.gov

| Parameter | Target Site | Key Interacting Nucleotides | Consequence of Binding |

|---|---|---|---|

| Primary Target | A-site of 16S rRNA (helix 44) | A1492, A1493 | Interference with mRNA decoding and inhibition of protein synthesis. drugbank.comnih.gov |

| Binding Forces | Phosphate backbone and nucleotide bases | - | Electrostatic interactions, hydrogen bonds, and van der Waals forces. |

Membrane Interactions of this compound

The interaction of this compound with cellular membranes is the initial step in its journey to the ribosomal target. As a polycationic molecule, its interaction with the negatively charged components of bacterial membranes is a key factor in its uptake.

The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents the first barrier. Aminoglycosides are known to interact with the lipid A portion of LPS, displacing divalent cations like Mg2+ and Ca2+ that stabilize the outer membrane structure. This displacement leads to a transient disruption of the membrane, increasing its permeability and facilitating the entry of the antibiotic into the periplasmic space. This process is often referred to as "self-promoted uptake."

Once in the periplasm, the transport of aminoglycosides across the inner cytoplasmic membrane is an energy-dependent process. While the precise mechanisms are still under investigation, it is understood to be a multi-step process that is dependent on the membrane potential.

Studies on Netilmicin have shown that it can induce phospholipidosis in the renal cortex, indicating an interaction with and accumulation in lysosomal membranes. nih.gov This interaction is likely driven by the electrostatic attraction between the cationic drug and anionic phospholipids (B1166683) within the lysosomal membrane. Research on other aminoglycosides has demonstrated their ability to interact with and alter the properties of liposomes composed of acidic phospholipids, further supporting the role of electrostatic interactions in membrane binding. nih.gov

| Membrane Type | Interaction Mechanism | Key Components Involved | Outcome |

|---|---|---|---|

| Gram-negative Outer Membrane | Electrostatic interaction and displacement of divalent cations | Lipopolysaccharide (LPS) | Increased membrane permeability and drug uptake. |

| Cytoplasmic (Inner) Membrane | Energy-dependent transport | Membrane potential | Translocation into the cytoplasm. |

| Lysosomal Membranes (eukaryotic) | Electrostatic interaction and accumulation | Anionic phospholipids | Phospholipidosis. nih.gov |

Biophysical Characterization of this compound Binding Events

The binding of this compound to its biological targets can be quantitatively described using various biophysical techniques. These methods provide valuable data on the affinity, thermodynamics, and structural details of the interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in characterizing the protonation states of aminoglycosides. A study on Netilmicin determined the individual pKa values for each of its five amino groups. These values are critical for understanding the electrostatic interactions with the negatively charged phosphate backbone of rRNA at physiological pH.

For aminoglycoside-RNA interactions, the binding is typically characterized by a favorable enthalpic contribution, driven by the formation of hydrogen bonds and van der Waals contacts, and a complex entropic component, which includes contributions from the release of ordered water molecules and conformational changes in both the drug and the RNA.

| Biophysical Parameter | Value | Method | Significance |

|---|---|---|---|

| pKa (N-1) | 8.12 | NMR Spectroscopy | Determines the charge state and potential for electrostatic interactions at physiological pH. |

| pKa (N-3) | 6.71 | NMR Spectroscopy | Determines the charge state and potential for electrostatic interactions at physiological pH. |

| pKa (N-2') | 7.35 | NMR Spectroscopy | Determines the charge state and potential for electrostatic interactions at physiological pH. |

| pKa (N-6') | 9.27 | NMR Spectroscopy | Determines the charge state and potential for electrostatic interactions at physiological pH. |

| pKa (N-3'') | 8.16 | NMR Spectroscopy | Determines the charge state and potential for electrostatic interactions at physiological pH. |

Biological Activities and Preclinical Mechanistic Studies of 1 N Ethylgaramine

Antimicrobial Mechanistic Studies of 1-N-Ethylgaramine (In Vitro/Cellular Models)

Antibacterial Mechanisms of Action

The primary antibacterial mechanism of this compound, like other aminoglycoside antibiotics, is the inhibition of bacterial protein synthesis. patsnap.com This action is bactericidal, meaning it leads to the death of the bacterial cells. patsnap.com The process involves the compound irreversibly binding to the 30S subunit of the bacterial ribosome. ontosight.aidrugbank.com This binding event disrupts the normal function of the ribosome in several ways:

Interference with the Initiation Complex: The binding of the aminoglycoside interferes with the formation of the 70S initiation complex, a crucial first step in protein synthesis. patsnap.com

mRNA Misreading: It alters the conformation of the A-site on the 16S rRNA of the 30S subunit, leading to the misreading of the mRNA codon. drugbank.compatsnap.com This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins. patsnap.com

Premature Termination: The binding can also cause the premature termination of translation, resulting in truncated, non-functional proteins. patsnap.com

The disruption of protein synthesis is lethal to bacteria as proteins are essential for all cellular processes, including metabolism, cell wall maintenance, and replication. patsnap.com this compound is expected to be most effective against aerobic, Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. drugbank.comncats.io Its activity against Gram-positive bacteria is generally more limited, though it may be effective against some strains of Staphylococcus aureus. ncats.io

Many strains of bacteria that are resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) may still be susceptible to netilmicin (B1678213), and by extension, potentially to this compound. drugbank.com This is because the 1-N-ethyl group can protect the molecule from inactivation by certain bacterial enzymes. nih.gov

Table 1: Summary of Antibacterial Mechanisms of this compound (Inferred from Netilmicin)

| Mechanism | Description | Bacterial Target | References |

| Inhibition of Protein Synthesis | Irreversible binding to the 30S ribosomal subunit. | Bacterial Ribosome | ontosight.aidrugbank.com |

| mRNA Misreading | Causes incorrect amino acids to be incorporated into proteins. | 16S rRNA A-site | drugbank.compatsnap.com |

| Disruption of Initiation Complex | Prevents the formation of the functional 70S ribosome. | 30S Ribosomal Subunit | patsnap.com |

| Bactericidal Action | Leads to bacterial cell death. | Various cellular processes | patsnap.com |

Antifungal Mechanisms of Action

Current research indicates that aminoglycoside antibiotics, the class to which this compound belongs, are generally ineffective against fungi. drugbank.com The cellular targets and protein synthesis machinery in fungi are significantly different from those in bacteria, rendering aminoglycosides unable to exert a significant antifungal effect.

Antiviral Mechanisms of Action

Interestingly, some aminoglycosides have shown antiviral activity. Netilmicin has been identified as an inhibitor of HIV-1 replication. rndsystems.com Its mechanism of action involves binding to the trans-activation response element (TAR) of the HIV-1 RNA. rndsystems.com This binding event blocks the interaction between TAR and the viral Tat protein, which is essential for viral gene expression and replication. rndsystems.com Studies have shown that netilmicin exhibits selectivity for HIV-1 TAR over other viral RNA structures. rndsystems.com

In addition to HIV, other studies have investigated the antiviral properties of aminoglycosides against other viruses. For instance, geneticin, another aminoglycoside, has demonstrated antiviral activity against Dengue virus (DENV) by inhibiting viral RNA replication and translation. nih.gov However, in the same study, netilmicin did not show protective activity against DENV-2-induced cytopathic effects. nih.gov

Table 2: Antiviral Mechanisms of this compound (Inferred from Netilmicin)

| Virus | Mechanism | Viral Target | References |

| HIV-1 | Inhibition of Tat-mediated trans-activation. | trans-activation response element (TAR) RNA | rndsystems.com |

Anticancer Mechanistic Studies of this compound (In Vitro/Cellular Models)

The potential for antibiotics to be repurposed as anticancer agents is an emerging area of research. acs.org The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.gov

Apoptosis Induction Pathways by this compound

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. nih.gov Some antibiotics can trigger apoptosis in cancer cells. d-nb.info Studies on related aminoglycosides provide insights into how this compound might induce apoptosis.

For example, gentamicin has been shown to induce apoptosis in renal proximal tubule cells. nih.gov This process involves the permeabilization of lysosomes, which then triggers the mitochondrial pathway of apoptosis and the activation of caspase-3. researchgate.net While this research was in the context of toxicology, it demonstrates the potential of aminoglycosides to activate apoptotic pathways. Another study noted that an extract of Allium atroviolaceum flower containing netilmicin, among other compounds, induced apoptosis in breast cancer cell lines. nih.gov The induction of apoptosis is a key mechanism for many anticancer drugs. nih.gov

Table 3: Potential Apoptosis Induction Pathways of this compound (Inferred from Related Compounds)

| Cell Line | Observed Effect | Proposed Mechanism | Related Compound | References |

| Renal Proximal Tubules (rats) | Induction of apoptosis. | Not fully elucidated, but linked to phospholipidosis. | Netilmicin, Gentamicin | nih.gov |

| LLC-PK1 (renal cells) | Apoptosis induction. | Lysosomal permeabilization leading to mitochondrial pathway activation. | Gentamicin | researchgate.net |

| MCF-7, MDA-MB-231 (breast cancer) | Induction of apoptosis. | Part of a multi-compound extract effect. | Netilmicin | nih.gov |

Cell Cycle Arrest Mechanisms by this compound

The cell cycle is a series of events that leads to cell division and proliferation. Many anticancer agents work by causing cell cycle arrest, which prevents cancer cells from dividing. mdpi.com

A study investigating the anticancer effects of an Allium atroviolaceum flower extract, which was found to contain netilmicin, reported that the extract induced cell cycle arrest in breast cancer cell lines. nih.gov Specifically, in MCF-7 cells, the extract caused an arrest in the S and G2/M phases of the cell cycle. nih.gov In MDA-MB-231 cells, an S phase arrest was observed. nih.gov This suggests that components within the extract, potentially including netilmicin, can interfere with DNA synthesis and cell division. nih.gov Other natural compounds have been shown to induce cell cycle arrest in a similar manner, highlighting this as a viable anticancer strategy. nih.gov

Table 4: Potential Cell Cycle Arrest Mechanisms of this compound (Inferred from Netilmicin-Containing Extract)

| Cell Line | Phase of Cell Cycle Arrest | Related Compound | References |

| MCF-7 (breast cancer) | S and G2/M phase | Netilmicin (in extract) | nih.gov |

| MDA-MB-231 (breast cancer) | S phase | Netilmicin (in extract) | nih.gov |

Immunomodulatory Effects of this compound (Preclinical Animal Models/In Vitro)

There is currently no available scientific literature detailing the immunomodulatory effects of this compound in either preclinical animal models or in vitro assays.

Inflammatory Pathway Regulation by this compound

No studies have been identified that investigate the specific impact of this compound on inflammatory pathway regulation. Research into how various compounds modulate inflammatory responses often focuses on well-established pathways such as NF-κB, MAPK, and JAK-STAT, which are activated by diverse stimuli and play a central role in the production of inflammatory mediators. oncotarget.comnih.govkegg.jp However, the interaction of this compound with these or other inflammatory signaling cascades has not been reported.

Immune Cell Modulation by this compound

Information regarding the modulation of immune cells by this compound is not present in the current scientific literature. The study of how chemical compounds affect immune cells, such as macrophages, T lymphocytes, and neutrophils, is a critical area of immunology. nih.govnih.govmdpi.com This includes assessing changes in cell proliferation, differentiation, and the production of cytokines. At present, no such data exists for this compound.

Neurological and Neuroprotective Effects of this compound (Preclinical Animal Models/In Vitro)

There is a lack of published research on the neurological and neuroprotective effects of this compound.

Neuroinflammation Regulation by this compound

There are no available preclinical or in vitro data on the regulation of neuroinflammation by this compound. Neuroinflammation is a critical process in the pathogenesis of many neurological disorders and involves the activation of glial cells and the production of inflammatory mediators within the central nervous system. meassociation.org.ukfrontiersin.orgnih.govmdpi.com The potential role of this compound in this complex process remains uninvestigated.

Other Emerging Biological Activities and Their Underlying Mechanisms

No emerging biological activities for this compound have been reported in the scientific literature beyond its characterization as a chemical impurity. While research into the biological activities of other novel compounds is ongoing, nih.govmdpi.comajrconline.orgsld.cu this compound has not been a subject of such investigations to date.

Advanced Analytical Methodologies for 1 N Ethylgaramine Research

Chromatographic Techniques for Separation and Purity Assessment of 1-N-Ethylgaramine and Related Substances

Chromatography is a fundamental technique for separating components within a mixture. kemtrak.comneu.edu.tr For hydrophilic and charged molecules like this compound, specialized chromatographic approaches are required to achieve effective separation and quantification. pragolab.cznih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, particularly in the context of quality control for netilmicin (B1678213) pharmaceutical products. go-jsb.co.ukantecscientific.com Due to the high polarity and positive charge of aminoglycosides, standard reversed-phase LC (RPLC) methods struggle to retain these compounds on the column. pragolab.cz To overcome this, ion-pairing reversed-phase liquid chromatography (IP-RPLC) is widely employed. pragolab.cznih.gov This technique introduces an ion-pairing agent to the mobile phase, which forms a hydrophobic ion pair with the positively charged analyte, enhancing its retention on a nonpolar stationary phase like a C18 column. nih.govrsc.org

Volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA), are common ion-pairing agents that improve retention and selectivity. pragolab.czrsc.org The European Pharmacopoeia (EP) outlines specific HPLC methods for analyzing netilmicin and its related substances, including this compound (designated as impurity B). jasco.roantecscientific.com These methods often utilize specialized C18 columns designed for aminoglycoside separations under acidic conditions. pragolab.cz

Detection remains a challenge as aminoglycosides lack strong UV chromophores. go-jsb.co.ukjasco.ro This limitation necessitates the use of alternative detectors such as evaporative light scattering detectors (ELSD), corona charged aerosol detectors (CAD), mass spectrometers (MS), or electrochemical detectors (ECD), often avoiding complex derivatization steps. pragolab.czrsc.org

Table 1: Example HPLC Parameters for the Analysis of Netilmicin and its Impurities (including this compound)

| Parameter | Condition (Based on EP 9.2 Monograph) | Reference |

|---|---|---|

| Column | Silica-based C18 (5 µm particle size) | antecscientific.com |

| Mobile Phase | A mixture of carbon dioxide, trifluoroacetic acid, and water, with an organic modifier like methanol (B129727) or stabilized THF. The EP monograph specifies a complex mobile phase containing sodium octanesulfonate as an ion-pairing agent. | antecscientific.com |

| Detection | Pulsed Amperometric Detection (PAD), a form of Electrochemical Detection (ECD) | go-jsb.co.ukjasco.roantecscientific.com |

| Flow Rate | Typically around 1.0 mL/min | antecscientific.com |

| Post-Column Addition | A sodium hydroxide (B78521) solution is added post-column to raise the pH, which is necessary for effective electrochemical detection. | go-jsb.co.uk |

Gas Chromatography (GC) is less commonly applied to the analysis of aminoglycosides like this compound compared to HPLC. drawellanalytical.comchromatographyonline.com The primary challenge lies in the inherent properties of these compounds: they are large, highly polar, and have extremely low volatility, making them unsuitable for direct GC analysis. chromatographyonline.comresearchgate.net For a compound to be analyzed by GC, it must be thermally stable and volatile enough to exist in the gas phase under the conditions of the experiment. drawellanalytical.comchromatographyonline.com

To make aminoglycosides amenable to GC, a chemical derivatization step would be necessary. This process would involve reacting the polar functional groups (amines and hydroxyls) on the this compound molecule to form more volatile and thermally stable derivatives. However, this adds complexity and potential for incomplete reactions or the formation of multiple derivative products, complicating quantification. nih.gov Given the success and robustness of HPLC-based methods, GC is not a routine technique for the analysis of this compound. go-jsb.co.ukrsc.org

The combination of ion-pairing HPLC with electrochemical detection (HPLC-ECD) is a powerful and sensitive method prescribed by the European Pharmacopoeia for the analysis of netilmicin and its impurities, such as sisomicin (B1680986) and this compound. go-jsb.co.ukjasco.roantecscientific.com This method leverages the strengths of both techniques to overcome the analytical hurdles presented by aminoglycosides.

The separation is based on reversed-phase HPLC, using an ion-pairing agent like sodium octanesulfonate to retain the analytes on the column. antecscientific.com The key to this method's success is the detection technique: Pulsed Amperometric Detection (PAD). go-jsb.co.ukjasco.ro Aminoglycosides and their related substances contain carbohydrate moieties, which can be electrochemically oxidized on the surface of a gold electrode at high pH. go-jsb.co.uk Since the HPLC separation is typically performed at a neutral or acidic pH, a strong base (e.g., sodium hydroxide solution) is introduced via a post-column pump to raise the pH of the eluent before it reaches the electrochemical detector. go-jsb.co.uk This post-column addition facilitates the sensitive and selective detection of this compound and other aminoglycosides without the need for UV-absorbing chromophores. go-jsb.co.ukjasco.ro This approach provides the high sensitivity required for impurity profiling in pharmaceutical formulations. go-jsb.co.uk

Spectroscopic Techniques for Structural Elucidation and Interaction Monitoring (excluding basic identification)

Spectroscopic methods are indispensable for moving beyond simple detection to understand the detailed structure and behavior of molecules like this compound. spectroscopyonline.commdpi.com Techniques such as NMR and MS provide deep insights into molecular conformation and interactions within complex biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of organic compounds in solution. msu.edu For a complex molecule like this compound, which consists of multiple stereocenters and glycosidic bonds, NMR is crucial for conformational analysis. nih.gov While basic 1D NMR (¹H and ¹³C) provides information on the chemical environment of individual atoms, advanced 2D NMR techniques are required to piece together the complete structure and spatial arrangement. chemistrysteps.comnmrdb.orglibretexts.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within each sugar and aminocyclitol ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly vital for identifying the linkages between the different rings of the aminoglycoside and confirming the position of the N-ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, regardless of whether they are bonded. This is the key experiment for determining the molecule's preferred conformation and the stereochemistry of the glycosidic linkages.

Through detailed analysis of these NMR spectra, researchers can define the precise 3D shape of this compound, which is fundamental to understanding its chemical properties and potential biological interactions. msu.edu

Mass Spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, and it is a cornerstone of the fields of metabolomics and proteomics. nih.govmdpi.com In the context of this compound, MS is used not just for identification but to study its role and effects within a biological system.

Proteomics: This is the large-scale study of proteins. silantes.com MS-based proteomics can be used to investigate the interactions between this compound and the proteome. mdpi.com For example, a technique called affinity purification-mass spectrometry could identify specific proteins that bind to this compound. Another approach, quantitative proteomics, could be used to determine how the presence of this compound affects the expression levels of thousands of proteins, providing insights into its mechanism of action or potential off-target effects at a molecular level. silantes.comembopress.org These studies are critical for bridging the gap between chemical structure and biological function.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Interactions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques that provide insights into molecular structure and electronic transitions. libretexts.orgzenodo.org While powerful, their direct application to aminoglycosides like this compound has specific considerations.

Ultraviolet-Visible (UV-Vis) Spectroscopy operates by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. mt.comdu.edu.eg A significant challenge in the analysis of this compound and other aminoglycosides is their lack of a strong chromophore, the part of a molecule responsible for absorbing light. innovareacademics.inoup.com This characteristic makes direct UV detection unsuitable for analyzing low concentrations of the compound. go-jsb.co.uk

However, UV-Vis spectroscopy can be adapted to monitor interactions. When this compound binds to a target molecule or forms a complex, the electronic environment can change, leading to a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). ijprajournal.com Furthermore, derivatization techniques that introduce a UV-absorbing label to the molecule can bypass the issue of a weak chromophore. oup.com Another approach involves using additives in the mobile phase during chromatographic separation; for instance, the addition of borate (B1201080) allows for the direct detection of aminoglycosides at the lower end of the UV spectrum by forming a complex that can be detected. oup.com

Infrared (IR) Spectroscopy measures the vibrations of atoms and chemical bonds within a molecule. libretexts.org An IR spectrum provides a unique "molecular fingerprint" by plotting the absorption of infrared radiation versus wavenumber. mdpi.com This technique is highly effective for identifying functional groups. libretexts.org The interaction of this compound with a biological target, such as a protein or nucleic acid, would alter the vibrational modes of its chemical bonds. These changes, detectable as shifts in the position or intensity of absorption bands in the IR spectrum, can be used to monitor binding events and characterize the nature of the molecular interaction. libretexts.orgnipponsteel.com

| Technique | Principle | Application to this compound Interaction Monitoring | Limitations |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures electronic transitions after absorption of UV or visible light. mt.com | Monitoring spectral shifts (red or blue shifts) upon complex formation with a target molecule. ijprajournal.com Can be used with derivatizing agents or complexing agents (e.g., borate) to enable detection. oup.com | This compound is a weak chromophore, making direct detection at low concentrations difficult. go-jsb.co.uk |

| Infrared (IR) Spectroscopy | Measures the vibrations of chemical bonds, providing a "molecular fingerprint". libretexts.orgmdpi.com | Detecting changes in the vibrational frequencies (band shifts) of functional groups upon binding to a target, indicating an interaction. | Susceptible to interference from water if not properly accounted for; spectra of complex biomolecules can be difficult to interpret. mdpi.com |

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complexes

To understand the precise mechanism of action or binding of this compound, high-resolution structural information of the molecule in complex with its biological targets is essential. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.govresearchgate.net

X-ray Crystallography is a powerful technique that determines the three-dimensional atomic and molecular structure of a substance from a crystal. wikipedia.org The method involves crystallizing the this compound-target complex and then exposing the crystal to an intense beam of X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic arrangement of the complex can be modeled. nih.govwikipedia.org This technique provides atomic-level detail about how this compound binds to its target, revealing specific interactions, bond lengths, and conformational changes. nih.gov Such information is invaluable for structure-based drug design and understanding molecular recognition. nih.govnumberanalytics.com X-ray crystallography has been noted as a qualitative method for the analysis of aminoglycosides in general. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary tool in structural biology, particularly for large or dynamic macromolecular complexes that are challenging to crystallize. researchgate.net In this method, the this compound-target complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. frontiersin.org A transmission electron microscope then images thousands of these frozen particles from different angles, and computational software reconstructs a 3D model. researchgate.net Cryo-EM is advantageous as it allows for the study of samples under near-physiological conditions and can capture different structural states of a dynamic complex. researchgate.netfrontiersin.org

| Technique | Principle of Operation | Key Advantages for this compound Complexes | Sample Requirements |

|---|---|---|---|

| X-ray Crystallography | X-ray diffraction from a single, well-ordered crystal of the target complex is used to determine atomic structure. wikipedia.org | Provides exceptionally high (atomic) resolution, revealing precise binding details. nih.gov | Requires a highly pure, stable, and well-diffracting crystal of the complex, which can be difficult to obtain. wikipedia.org |

| Cryo-Electron Microscopy (Cryo-EM) | Averages images of thousands of flash-frozen particles to reconstruct a 3D model of the complex. researchgate.net | Does not require crystallization; can analyze large and flexible complexes in their near-native state. researchgate.netfrontiersin.org | Requires a stable, monodispersed sample in solution. The target complex generally needs to be large enough for accurate particle alignment. frontiersin.org |

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation technique with a sensitive detection method, are essential for the analysis of this compound in complex matrices like pharmaceutical formulations. ajrconline.orgnumberanalytics.com These methods provide the high specificity and sensitivity needed for both qualitative and quantitative analysis. ijpsjournal.com

The most powerful and commonly used hyphenated techniques for aminoglycoside analysis are based on liquid chromatography (LC) coupled with mass spectrometry (MS). researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for impurity profiling in pharmaceuticals. numberanalytics.comulisboa.pt This technique first separates components of a mixture using high-performance liquid chromatography (HPLC). The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting ions of a specific mass (e.g., the parent ion of this compound), fragmenting them, and analyzing the resulting fragment ions. ajrconline.org This process provides a highly specific fingerprint for confident identification and quantification, even at trace levels. ulisboa.pt

A specific LC-MS/MS method has been developed and validated for the quantification of this compound as a hydrolysis-derived impurity in injectable netilmicin formulations. ulisboa.pt The validation of this method demonstrated its reliability and precision. ulisboa.pt

| Parameter | Measurement | Result |

|---|---|---|

| Repeatability | EG area / IS area | 4.374389774 |

| EG found in sample (% of netilmicin) | 1.980928788 |

Other relevant hyphenated techniques include:

HPLC with Pulsed Amperometric Detection (HPLC-PAD): This method is particularly useful for compounds like aminoglycosides that contain carbohydrate moieties but lack a UV chromophore. go-jsb.co.uk A method using reversed-phase HPLC with post-column addition of sodium hydroxide followed by PAD has been successfully applied to separate netilmicin, sisomicin, and this compound. go-jsb.co.uk

Liquid Chromatography-Infrared Spectroscopy (LC-IR): This technique couples the separation power of HPLC with the structural identification capabilities of IR spectroscopy. nih.gov As the separated components elute from the LC column, they pass through an IR spectrometer, allowing for the collection of an IR spectrum for each, which aids in their identification. nih.gov

| Hyphenated Technique | Separation Method | Detection Method | Primary Application for this compound |

|---|---|---|---|

| LC-MS/MS | High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry | Highly sensitive and specific quantification and identification in complex mixtures, such as impurity profiling. numberanalytics.comulisboa.pt |

| HPLC-PAD | High-Performance Liquid Chromatography (HPLC) | Pulsed Amperometric Detection | Analysis of aminoglycosides and related impurities that lack a UV chromophore. go-jsb.co.uk |

| LC-IR | High-Performance Liquid Chromatography (HPLC) | Infrared Spectroscopy | Structural identification of separated components based on their unique vibrational spectra. nih.gov |

Computational and Theoretical Studies of 1 N Ethylgaramine

Molecular Docking and Dynamics Simulations of 1-N-Ethylgaramine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). asianjpr.comjabonline.in This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the complex over time, providing insights into the stability of the interaction and conformational changes. 3ds.comresearchgate.net

Despite the utility of these methods for other aminoglycoside antibiotics, dedicated molecular docking and molecular dynamics simulation studies specifically for this compound are not available in the published scientific literature. Such studies would be necessary to elucidate its potential binding modes and interactions with biological targets like bacterial ribosomal RNA, which is a common target for aminoglycosides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.commdpi.com By analyzing how changes in molecular properties (descriptors) affect activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives. biointerfaceresearch.com This approach is instrumental in optimizing lead compounds in drug discovery. imist.ma

A literature search indicates that no QSAR models have been specifically developed for derivatives of this compound. To conduct such a study, a dataset of this compound derivatives with measured biological activity would be required. From this data, various physicochemical, electronic, and steric descriptors would be calculated to build a predictive model. The absence of such a study means that the specific structural features of this compound derivatives that might influence their biological activity have not been computationally modeled or predicted.

In Silico Prediction of Metabolic Pathways of this compound

In silico metabolism prediction tools are used to forecast how a compound might be transformed by metabolic enzymes in the body. nih.govfrontiersin.org These programs use databases of known metabolic reactions and rule-based or machine learning systems to predict potential metabolites. mdpi.comnih.gov This is a critical step in early drug development to identify potentially toxic byproducts or to understand a compound's pharmacokinetic profile.

There are no specific studies in the scientific literature that report the in silico prediction of the metabolic pathways for this compound. Such an analysis would involve submitting the structure of this compound to specialized software (e.g., BioTransformer, Meteor Nexus) to predict its likely biotransformations, such as hydroxylations, dealkylations, or conjugations. mdpi.com Without these predictions, the metabolic fate of this compound remains computationally uncharacterized.

Quantum Chemical Calculations for Electronic Structure Analysis of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. northwestern.edusimonsfoundation.org These calculations can provide fundamental information about a molecule's geometry, energy levels (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electric charge. aun.edu.eg This information is vital for understanding a molecule's reactivity and spectroscopic properties.

While public databases like PubChem provide some basic computed properties for this compound, detailed quantum chemical studies analyzing its electronic structure have not been published. nih.gov A comprehensive study would typically involve methods like Density Functional Theory (DFT) to optimize the molecule's geometry and calculate its electronic properties, offering insights into its chemical behavior at a subatomic level.

Computed Properties of this compound

The following table includes basic properties of this compound computed by PubChem.

| Property | Value | Source |

| Molecular Weight | 349.42 g/mol | PubChem |

| Molecular Formula | C15H31N3O6 | PubChem |

| XLogP3 | -3.5 | PubChem |

| Hydrogen Bond Donor Count | 7 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 349.22128572 Da | PubChem |

| Monoisotopic Mass | 349.22128572 Da | PubChem |

| Topological Polar Surface Area | 149 Ų | PubChem |

| Heavy Atom Count | 24 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 417 | PubChem |

Structure Activity Relationship Sar Studies of 1 N Ethylgaramine Derivatives

Impact of Substituent Modifications on 1-N-Ethylgaramine Bioactivity

The bioactivity of this compound, a derivative of the aminoglycoside garamine (B8066852), is profoundly influenced by modifications to its various functional groups. Research into the synthesis and antibacterial activity of 1-N-alkyl derivatives of garamine and related aminoglycosides has provided critical insights into these relationships.

The N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring is a key site for modification. The introduction of an ethyl group at this position, creating this compound, serves as a foundational modification. Further alterations at this and other positions have been systematically explored to understand their impact on antibacterial potency and spectrum.

Studies on related aminoglycosides, such as the gentamicin (B1671437) and kanamycin (B1662678) classes, have shown that the nature of the substituent at the N-1 position is a critical determinant of activity. For instance, the introduction of an (S)-4-amino-2-hydroxybutyryl (HABA) group at the N-1 position of kanamycin A led to the development of amikacin (B45834), a potent antibiotic that is resistant to many aminoglycoside-modifying enzymes. This highlights the potential for significant improvements in bioactivity through strategic N-1 substitutions.

Modifications at other positions on the garamine scaffold also play a crucial role. For example, alterations at the 6'-position of the aminosugar ring can significantly affect antibacterial activity. Studies on gentamicin C components have revealed that methylation at the N-6' position can lead to a decrease in activity. uzh.chacs.org This is attributed to the steric hindrance caused by the alkyl group, which can disrupt a crucial hydrogen bond between the N-6' position and the bacterial ribosomal RNA target. uzh.chacs.org This suggests that the size and nature of the substituent at this position are critical for optimal binding and antibacterial efficacy.

The following table summarizes the general impact of substituent modifications on the bioactivity of aminoglycosides, which can be extrapolated to this compound derivatives.

| Position of Modification | Type of Modification | General Impact on Bioactivity |

| N-1 (2-DOS Ring) | Short alkyl chains (e.g., ethyl) | Can maintain or slightly modify activity. |

| Aminoacyl groups (e.g., HABA) | Can enhance activity and overcome resistance. mdpi.com | |

| N-3 (2-DOS Ring) | Alkylation/Acylation | Often leads to a decrease in activity. |

| 6'-Position (Aminosugar Ring) | N-Alkylation | Can decrease activity due to steric hindrance. uzh.chacs.org |

| Deoxygenation | Can enhance activity against certain resistant strains. mdpi.com | |

| Other Hydroxyl Groups | Deoxygenation | Can protect against enzymatic inactivation and improve activity. mdpi.com |

Stereochemical Influences on this compound's Biological Profile

Stereochemistry plays a pivotal role in the biological activity of all chiral molecules, including this compound and its derivatives. nih.govnih.gov The three-dimensional arrangement of atoms within the molecule dictates its ability to bind to its biological target, the bacterial ribosome, with high affinity and specificity.

The various stereocenters within the garamine scaffold are crucial for its antibacterial action. Any change in the stereochemistry at these centers can lead to a significant loss of activity. For example, the spatial orientation of the amino and hydroxyl groups on the sugar rings is critical for the intricate network of hydrogen bonds that stabilize the drug-ribosome complex.

The stereochemistry of substituents introduced during synthetic modifications also has a profound impact. For instance, in the case of gentamicin C2 and C2a, which are epimers differing only in the stereochemistry at the 6'-C position, a noticeable difference in their antiribosomal activity is observed. acs.org This underscores the sensitivity of the ribosomal binding pocket to even subtle changes in the stereochemical configuration of the antibiotic.

The importance of stereochemistry extends to the design of derivatives that can evade bacterial resistance mechanisms. Many aminoglycoside-modifying enzymes are stereo-specific, meaning they can only act on a substrate with a particular three-dimensional structure. Therefore, the synthesis of stereoisomers that are not recognized by these enzymes is a key strategy in developing new antibiotics.

The table below illustrates the general influence of stereochemistry on the biological profile of aminoglycosides.

| Stereochemical Feature | Influence on Biological Profile |

| Absolute Configuration of Sugar Moieties | Essential for maintaining the overall conformation required for ribosomal binding. |

| Orientation of Amino and Hydroxyl Groups | Critical for forming specific hydrogen bonds with the ribosomal RNA target. |

| Stereochemistry of Added Substituents | Can significantly impact binding affinity and susceptibility to modifying enzymes. acs.org |

| Enantiomeric Purity | Crucial, as the non-natural enantiomer is typically inactive. nih.gov |

Lead Optimization Strategies Based on this compound Scaffolds

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to produce a clinical candidate. The strategies for optimizing the this compound scaffold are guided by the SAR data obtained from its derivatives.

One of the primary goals of lead optimization is to improve antibacterial potency and broaden the spectrum of activity. This can be achieved by introducing substituents that enhance binding to the ribosomal target or increase the compound's penetration into bacterial cells. As suggested by the SAR of related aminoglycosides, modifications at the N-1 position of the 2-DOS ring with specific aminoacyl groups could be a fruitful strategy. mdpi.com

Another key objective is to overcome bacterial resistance. This involves designing derivatives that are poor substrates for aminoglycoside-modifying enzymes. Strategies include:

Steric hindrance: Introducing bulky groups near the sites of enzymatic modification to prevent the enzyme from accessing them.

Removal of target functional groups: Deoxygenation of hydroxyl groups that are targets for phosphorylation or adenylylation. mdpi.com

Altering electronic properties: Modifying the electronic nature of the molecule to reduce its affinity for the modifying enzymes.

"Scaffold hopping" is another advanced strategy where parts of the this compound molecule are replaced with other chemical moieties that retain the desired biological activity but may have improved properties, such as better pharmacokinetic profiles or reduced toxicity.

The following table outlines key lead optimization strategies for the this compound scaffold.

| Optimization Goal | Strategy | Example from Related Compounds |

| Enhance Potency | Introduce substituents that increase ribosomal binding affinity. | N-1 acylation with HABA in kanamycins to create amikacin. mdpi.com |

| Broaden Spectrum | Modify the scaffold to improve penetration into different bacterial species. | Exploration of various N-1 substitutions. mdpi.com |

| Overcome Resistance | Block or remove sites of enzymatic modification. | Deoxygenation at the 3' and 4' positions. mdpi.com |

| Introduce steric bulk to hinder enzyme access. | Strategic placement of substituents near modification sites. | |

| Improve Pharmacokinetics | Modify lipophilicity and hydrophilicity for better absorption and distribution. | Systematic variation of alkyl and acyl chains. |

| Reduce Toxicity | Design derivatives with higher selectivity for the bacterial ribosome over human mitochondrial ribosomes. | Fine-tuning of the overall molecular structure and stereochemistry. |

Biosynthesis and Natural Occurrence of 1 N Ethylgaramine

Identification of Natural Sources and Context of 1-N-Ethylgaramine (e.g., as a hydrolysis product in aminoglycoside synthesis)

This compound is not a naturally occurring compound synthesized by microorganisms. Instead, it is recognized as a process-related impurity and a known hydrolysis product that arises during the production of netilmicin (B1678213), a semi-synthetic aminoglycoside antibiotic. go-jsb.co.ukjasco.roantecscientific.comablelab.eu Netilmicin is synthesized from sisomicin (B1680986), a naturally occurring aminoglycoside produced through the fermentation of Micromonospora inyoensis. go-jsb.co.ukncats.io

The synthesis of netilmicin involves the selective N-ethylation of the 1-amino group of the sisomicin molecule. go-jsb.co.uklookchem.com During this chemical modification process and subsequent purification, this compound can be formed as a by-product. go-jsb.co.ukjasco.ro It is specifically identified as a hydrolysis product, meaning it results from the cleavage of a glycosidic bond in the parent molecule. jasco.roantecscientific.com Due to its potential presence in the final pharmaceutical product, this compound is classified as an impurity (specifically Netilmicin EP Impurity B) by pharmacopoeias, which set limits on its allowable concentration in netilmicin formulations. antecscientific.comchemicea.comsigmaaldrich.com Its presence and quantity are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD). go-jsb.co.ukjasco.hu

| Compound | Context | Source/Origin |

| This compound | Impurity, Hydrolysis Product | Formed during the synthesis of Netilmicin go-jsb.co.ukjasco.roantecscientific.com |

| Netilmicin | Semi-synthetic Antibiotic | Synthesized from Sisomicin go-jsb.co.uklookchem.com |

| Sisomicin | Natural Antibiotic | Fermentation product of Micromonospora inyoensis ncats.io |

Elucidation of Biosynthetic Pathways for this compound Precursors (if applicable)

There is no natural biosynthetic pathway for this compound itself, as the ethyl group at the 1-N position is introduced synthetically. lookchem.com However, the core structure of this compound is derived from garamine (B8066852), a key component of the gentamicin (B1671437) family of antibiotics, which are natural products. ethz.chresearchgate.net The biosynthesis of the gentamicin complex, which includes the precursors to sisomicin and thus the garamine moiety, has been extensively studied in Micromonospora species. researchgate.netnih.gov

The biosynthetic pathway for the garamine precursor begins with primary metabolites. nih.gov The key steps involve the formation of the central 2-deoxystreptamine (B1221613) (2-DOS) aminocyclitol ring and its subsequent glycosylation.

Key Biosynthetic Steps for the Garamine Precursor:

Formation of 2-deoxystreptamine (2-DOS): The process starts from D-glucose-phosphate. A series of enzymatic reactions catalyzed by proteins encoded in the gentamicin biosynthetic gene cluster, such as an isomerase (GenC), an aminotransferase (GenS1), and a dehydrogenase (GenE), convert it into the central 2-DOS ring. researchgate.net

Glycosylation: The 2-DOS ring is then glycosylated at its C4 and C6 positions with specific sugar units. In the gentamicin pathway, glycosyltransferases (GTs) like GenM1 and GenM2 attach sugar moieties derived from UDP-sugar precursors to the 2-DOS core. researchgate.netnih.gov

Tailoring Reactions: A series of subsequent tailoring reactions, including amination, methylation, and deoxygenation, modify the sugar rings to produce the various congeners of the gentamicin complex, such as sisomicin. researchgate.netresearchgate.net For instance, the conversion of intermediates JI-20A and JI-20B to the gentamicin C complex involves a dideoxygenation process. researchgate.net

The garamine structure is an integral part of these complex aminoglycosides, formed entirely through this intricate enzymatic assembly line. ethz.ch The final synthetic step to produce this compound, the hydrolysis of 1-N-ethylated sisomicin (netilmicin), falls outside of this natural biosynthetic scope. go-jsb.co.ukjasco.ro

| Precursor/Component | Biosynthetic Origin | Key Enzymes/Steps |

| 2-deoxystreptamine (2-DOS) | D-glucose-phosphate | GenC (Isomerase), GenS1 (Aminotransferase), GenE (Dehydrogenase) researchgate.net |

| Garamine Moiety | 2-DOS and sugar units | Glycosyltransferases (e.g., GenM1, GenM2), Tailoring enzymes researchgate.netnih.gov |

| Ethyl Group (at 1-N) | Chemical Synthesis | Reductive alkylation (not biosynthetic) lookchem.com |

Genetic Engineering Approaches for Enhanced this compound Production (if applicable)

There are no targeted genetic engineering efforts to enhance the production of this compound, primarily because it is considered a synthetic by-product and an impurity in pharmaceutical manufacturing. go-jsb.co.ukantecscientific.com Research in the field of aminoglycoside biosynthesis is focused on improving the yield of therapeutically valuable compounds or creating novel antibiotics with improved efficacy and reduced side effects, rather than increasing the production of impurities. researchgate.netnih.govbohrium.com

However, the principles of genetic engineering and combinatorial biosynthesis are widely applied to manipulate the biosynthetic pathways of aminoglycosides in producing organisms like Micromonospora and Streptomyces. google.comresearchgate.net These approaches could theoretically be adapted to alter the production of precursors to this compound.

Relevant Genetic Engineering Strategies:

Pathway Engineering: This involves the targeted modification of an organism's metabolic pathways. By overexpressing, deleting, or replacing specific genes within the aminoglycoside biosynthetic cluster, researchers can alter the profile of compounds produced. researchgate.netnih.gov For example, knocking out genes responsible for certain modification steps can lead to the accumulation of specific intermediates or the production of single, desired components instead of a complex mixture. researchgate.netbohrium.com

Combinatorial Biosynthesis: This strategy involves combining genes from different biosynthetic pathways to create novel molecules. nih.govgoogle.com By introducing heterologous genes—for instance, genes for different glycosyltransferases or tailoring enzymes—into an aminoglycoside-producing strain, it is possible to generate new derivatives that are not produced naturally. researchgate.netnih.gov This has been successfully used to create novel aminoglycoside analogs.

These powerful techniques have been used to engineer strains that produce high levels of specific gentamicin congeners, such as gentamicin B, which is a valuable precursor for the semi-synthesis of other antibiotics like isepamicin. researchgate.netnih.gov While not aimed at this compound, this body of research demonstrates the high degree of control that can be exerted over the biosynthesis of its natural precursors.

Future Directions and Advanced Research Applications of 1 N Ethylgaramine

Development of 1-N-Ethylgaramine as a Research Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. tocris.com The development of this compound into such a tool could provide significant insights into cellular pathways. The goal is to create a molecule with high potency and selectivity for its target, enabling researchers to link the modulation of that target to a cellular phenotype. tocris.comnih.gov

The process would begin with identifying the biological targets of this compound. As an aminoglycoside, its primary interactions are likely with RNA, particularly ribosomal RNA, but off-target interactions with other proteins or nucleic acid structures could be exploited. A systematic screening campaign using biochemical and cell-based assays would be essential to define its mode of action and target specificity. nih.gov

For this compound to qualify as a high-quality research probe, it would need to meet stringent criteria, similar to those established for other chemical probes. tocris.com These benchmarks ensure that the observed biological effects are directly attributable to its interaction with the intended target.

Table 1: Ideal Characteristics for a this compound-Based Research Probe

| Criterion | Target Value | Rationale |

|---|---|---|

| In Vitro Potency | < 100 nM (IC₅₀ or K_d) | Ensures the compound is effective at low concentrations, minimizing potential off-target effects. tocris.com |

| Cellular Activity | < 1 µM (EC₅₀) | Demonstrates the ability to cross cell membranes and engage the target in a relevant biological context. nih.gov |

| Selectivity | > 30-fold against related targets | Confirms that the probe's activity is specific to the intended target, preventing confounding results. tocris.com |

| Negative Control | Structurally similar but inactive analog | Provides a crucial experimental control to verify that the observed phenotype is due to on-target activity. eubopen.org |

Future research would involve iterative medicinal chemistry to optimize the potency and selectivity of the this compound scaffold. This could include synthesizing derivatives and characterizing their structure-activity relationships (SAR) to create a finely-tuned molecular tool for biological exploration.

Exploration of Novel Therapeutic Modalities Inspired by this compound

The unique structure of this compound can serve as a foundation for developing novel therapeutic modalities that go beyond traditional small-molecule drugs. bcg.com This involves using the aminoglycoside scaffold as a building block for more complex and targeted therapeutic agents. mdpi.com The rise of multi-drug resistant pathogens has already renewed interest in developing next-generation aminoglycosides. precedenceresearch.com

One promising avenue is the creation of conjugate molecules . By chemically linking this compound to other functional moieties, its properties can be enhanced or repurposed. For example:

Antibody-Drug Conjugates (ADCs): While typically used in oncology, the concept of linking a cytotoxic payload to a targeting antibody could be adapted. A this compound derivative could be attached to an antibody that recognizes specific bacterial or host cell surface markers, concentrating its effect at the site of infection.

Lipid and Peptide Conjugates: The synthesis of aminoglycoside-lipid conjugates has been explored to create vectors for gene delivery. mdpi.com The this compound structure could be modified with lipophilic tails to facilitate the formation of liposomes or nanoparticles capable of delivering genetic material like siRNA or mRNA. mdpi.com This transforms the molecule from a simple antibiotic scaffold into a key component of a sophisticated gene therapy platform.

Another advanced modality is the development of bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs). bcg.com If a protein target of this compound is identified and validated as disease-relevant, the molecule could be linked to an E3 ligase-binding ligand. The resulting PROTAC would bring the target protein into proximity with the cell's degradation machinery, leading to its destruction. This approach offers a catalytic mode of action that differs fundamentally from traditional occupancy-based inhibitors.

These strategies leverage the core structure of this compound but repurpose it for highly specific and potent therapeutic applications, reflecting a broader trend in drug discovery toward complex and engineered modalities. iqvia.com

Advancements in Delivery Systems for this compound (focusing on chemical design for research purposes)

For research purposes, precise delivery of this compound is crucial for studying its effects in a controlled manner. Advanced drug delivery systems (DDSs) can enhance solubility, stability, and cellular uptake, which is particularly important for polar molecules like aminoglycosides. precedenceresearch.commdpi.com Research in this area would focus on designing and synthesizing carriers tailored to specific experimental needs.

Nanoparticle-based systems are a primary focus for aminoglycoside delivery. researchgate.net The chemical design of these systems involves selecting materials with desired properties for research applications:

Liposomes: These are vesicles composed of lipid bilayers. For research, pH-sensitive liposomes can be designed to release their this compound cargo only upon entering the acidic environment of specific cellular compartments like endosomes or lysosomes. oup.com This allows for precise spatiotemporal control over target engagement.

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers like chitosan (B1678972) are widely used. mdpi.com For research, the polymer's molecular weight and composition can be chemically tuned to control the release rate of this compound, enabling studies of sustained exposure versus acute effects. mdpi.com For instance, a higher lactic acid content in PLGA increases hydrophobicity and prolongs drug release. mdpi.com

Table 2: Comparison of Nanoparticle Delivery Systems for Research Applications of this compound

| Delivery System | Key Chemical Design Features | Research Application Focus | Example Material |

|---|---|---|---|

| Liposomes | Lipid composition, surface charge, inclusion of stimuli-responsive lipids. | Studying intracellular trafficking and release in specific organelles (e.g., lysosomes). oup.com | Dipalmitoylphosphatidylcholine (DPPC) |

| Polymeric Nanoparticles | Polymer molecular weight, monomer ratio (e.g., PLA:PGA), surface functionalization. | Investigating the effects of sustained vs. burst release kinetics on cellular responses. mdpi.com | PLGA, Chitosan |

| Gold Nanoparticles (AuNPs) | Core size, surface coating (e.g., PEG), conjugation chemistry. | Use as a stable, non-releasing carrier for imaging and tracking studies. researchgate.net | Citrate-stabilized AuNPs |

Future chemical design efforts would focus on creating "smart" delivery systems that respond to specific biological cues, such as the presence of certain enzymes or redox conditions characteristic of a particular disease state or cellular environment. nih.gov This would provide researchers with highly sophisticated tools to probe the biological activity of this compound with unprecedented precision.

Integration of Omics Technologies in this compound Research (e.g., proteomics, transcriptomics)

Omics technologies, which provide a global profile of molecules like proteins (proteomics), RNA transcripts (transcriptomics), and metabolites (metabolomics), are essential for understanding the complex biological impact of a compound like this compound. mdpi.comnih.govfrontiersin.org Integrating these technologies can elucidate its mechanism of action, identify potential off-targets, and reveal novel biological pathways it may influence. researchgate.net

Transcriptomics (RNA-seq): This technique would be used to analyze changes in gene expression across the entire genome of cells or tissues upon exposure to this compound. phgfoundation.org This can reveal which signaling pathways and cellular processes are activated or suppressed. For example, a transcriptomic study could identify the upregulation of stress response genes or the downregulation of metabolic pathways, providing clues to the compound's primary and secondary effects. frontiersin.orgnih.gov

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins in a sample, offering a direct view of the cellular machinery. silantes.com This would be critical for validating the downstream consequences of gene expression changes observed in transcriptomics. A key application would be target identification , where methods like thermal proteome profiling or chemical proteomics could pinpoint the specific proteins that physically bind to this compound. Furthermore, proteomics can map changes in post-translational modifications, revealing deeper layers of cellular regulation. mdpi.com